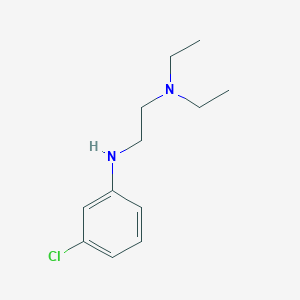

N'-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine

Description

N'-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 3-chlorophenyl group at the N'-position and diethyl substituents on the terminal nitrogen atoms. Ethylenediamine derivatives are widely studied for their versatility as ligands in coordination chemistry, catalytic applications, and biological activities, including antimicrobial and neuroprotective effects .

Properties

CAS No. |

5442-49-9 |

|---|---|

Molecular Formula |

C12H19ClN2 |

Molecular Weight |

226.74 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-N',N'-diethylethane-1,2-diamine |

InChI |

InChI=1S/C12H19ClN2/c1-3-15(4-2)9-8-14-12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9H2,1-2H3 |

InChI Key |

ZZKMDVYMXCIPIF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of phenols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Phenols and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares a common ethane-1,2-diamine backbone with the following analogs (Table 1):

Key Observations :

- Ligand Denticity: Unlike tetradentate Schiff bases (e.g., N,N′-bis(pyridinyl-methylene) derivatives ), the diethyl and 3-chlorophenyl substituents likely restrict denticity to bidentate or monodentate binding.

Spectroscopic and Physical Data

- NMR Trends : In N'-(6-chloro-acridin-9-yl)-diethyl-diamine (), ¹H NMR signals at δ 1.05 (diethyl CH₃) and δ 7.19–7.95 (aromatic protons) align with expected shifts for chloro-aromatic and alkylamine groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 333.5 in ) suggest a molecular weight range of 300–350 g/mol for chloro-substituted diamines.

Biological Activity

N'-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Overview

The compound features a 3-chlorophenyl group attached to an ethane-1,2-diamine backbone. Its structural formula can be represented as follows:

This unique structure contributes to its solubility and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has shown potential interactions with various receptors involved in neurotransmitter systems, which may influence pathways relevant to mood disorders and neurodegenerative diseases.

Antitumor Activity

Studies have highlighted the compound's role in enhancing the efficacy of certain anticancer agents. For instance, it has been evaluated alongside Akt inhibitors in breast cancer cell lines (MDA-MB468, MDA-MB231, and MCF7), demonstrating significant sensitization of tumor cells to treatment .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Comparative studies have shown that it possesses effective antibacterial properties against various pathogens, indicating its potential use as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with appropriate aromatic amines and ethylene diamines.

- Reagents : Common reagents include chlorinating agents for introducing the chloro group and solvents like DMSO.

- Reaction Conditions : The reaction is usually conducted under controlled temperatures to optimize yield.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is illustrated below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N,N-Diethyl-N'-(4-chlorophenyl)-ethane-1,2-diamine | C12H18ClN2 | Potential antidepressant properties |

| N,N-Dimethyl-N'-(3-chlorophenyl)-ethane-1,2-diamine | C11H16ClN2 | Enzyme inhibition; ligand in assays |

| N'-(4-Bromophenyl)-N,N-diethyl-ethane-1,2-diamine | C12H18BrN2 | Anticancer activity |

This table highlights how variations in substituents affect the biological activity profiles of these compounds.

Case Study 1: Neuropharmacological Effects

In a recent study focusing on mood disorders, this compound was tested for its ability to modulate serotonin receptor activity. The results indicated a promising profile for potential antidepressant effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Case Study 2: Anticancer Synergy

Another significant study investigated the compound's role as a sensitizer in combination therapies for breast cancer. When used alongside specific Akt inhibitors, it demonstrated enhanced cytotoxicity against resistant cancer cell lines, suggesting its utility in overcoming drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.